(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these steps include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Shares the fluorophenyl group but differs in its core structure and reactivity.
Fluorine compounds: Exhibit similar reactivity due to the presence of fluorine atoms.
Uniqueness
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its specific combination of functional groups and the thiazolo-triazole core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14FN3O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14FN3O2S/c1-26-16-7-3-2-5-13(16)6-4-8-17-19(25)24-20(27-17)22-18(23-24)14-9-11-15(21)12-10-14/h2-12H,1H3/b6-4+,17-8- |
InChI Key |
ACDOPVXFPOLDCO-QVOHYOOSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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